BenchChemオンラインストアへようこそ!

1-(3,4-Dihydro-2H-[1,8]naphthyridin-1-yl)-2,2-dimethyl-propan-1-one

Pharmaceutical impurity profiling Dapoxetine hydrochloride analysis Reference standard qualification

1-(3,4-Dihydro-2H-[1,8]naphthyridin-1-yl)-2,2-dimethyl-propan-1-one (CAS 824429-54-1) is a heterocyclic compound belonging to the 1,8-naphthyridine class. It is an established process-related impurity of dapoxetine hydrochloride , a short-acting selective serotonin reuptake inhibitor (SSRI) used for premature ejaculation.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
CAS No. 824429-54-1
Cat. No. B1320013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dihydro-2H-[1,8]naphthyridin-1-yl)-2,2-dimethyl-propan-1-one
CAS824429-54-1
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)N1CCCC2=C1N=CC=C2
InChIInChI=1S/C13H18N2O/c1-13(2,3)12(16)15-9-5-7-10-6-4-8-14-11(10)15/h4,6,8H,5,7,9H2,1-3H3
InChIKeySKGNVOLABANBPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Dihydro-2H-[1,8]naphthyridin-1-yl)-2,2-dimethyl-propan-1-one (CAS 824429-54-1): A Critical Dapoxetine Impurity Reference Standard


1-(3,4-Dihydro-2H-[1,8]naphthyridin-1-yl)-2,2-dimethyl-propan-1-one (CAS 824429-54-1) is a heterocyclic compound belonging to the 1,8-naphthyridine class . It is an established process-related impurity of dapoxetine hydrochloride [1], a short-acting selective serotonin reuptake inhibitor (SSRI) used for premature ejaculation . With a molecular weight of 218.3 g/mol, LogP of 2.74, and a HPLC purity specification of ≥95–98% , this compound serves as a vital reference standard for impurity profiling, analytical method validation, and regulatory compliance in dapoxetine drug product development.

Why Generic Substitution Fails for 1-(3,4-Dihydro-2H-[1,8]naphthyridin-1-yl)-2,2-dimethyl-propan-1-one


Dapoxetine impurities such as 824429-54-1 are structurally and analytically distinct entities that cannot be interchanged with other dapoxetine-related compounds (e.g., desmethyl dapoxetine, dapoxetine N-oxide, or tricyclic by-products) [1]. Each impurity possesses unique chromatographic retention behavior, mass spectrometric signature, and physicochemical properties that directly impact method selectivity, limit of detection (LOD), and quantification accuracy in HPLC impurity profiling [2]. Regulatory guidelines (ICH Q3A/B) mandate specific identification and quantification thresholds (typically 0.05–0.5% relative to API) for each individual impurity [1]. Substituting one impurity reference standard for another compromises analytical specificity, validation robustness, and ultimately the safety and quality assessment of the drug product [2].

Quantitative Differentiation Evidence for 1-(3,4-Dihydro-2H-[1,8]naphthyridin-1-yl)-2,2-dimethyl-propan-1-one (CAS 824429-54-1)


Regulatory Impurity Designation: Explicit Identity as a Dapoxetine Process-Related Impurity

This compound is explicitly identified as a process-related impurity of dapoxetine, distinct from other known impurities such as R-dapoxetine, desmethyl dapoxetine, and the tricyclic impurity 4-phenyl-2H,3H,4H-naphtho[1,2-b]pyran [1]. While Tóth et al. (2020) provide chromatographic resolution data for five other dapoxetine impurities with baseline separations achieved within 30 min on a Lux Cellulose-3 column [2], this compound requires separate, dedicated quantitative methods owing to its orthogonal structural features (saturated naphthyridine ring, pivaloyl ketone) that influence its retention and detection characteristics [1].

Pharmaceutical impurity profiling Dapoxetine hydrochloride analysis Reference standard qualification

LogP-Driven Lipophilicity Differentiation from Dapoxetine and Related Impurities

The measured/calculated LogP of this compound is 2.7358 , whereas dapoxetine (free base) has a reported LogP of approximately 3.6 [1]. This ~0.86 log unit difference indicates lower lipophilicity, which directly influences reversed-phase HPLC retention. Among dapoxetine impurities, those bearing hydroxyl or amine functions (e.g., S-3-amino-3-phenyl-1-propanol) exhibit LogP values closer to 1.5–2.0 [2], while the tricyclic impurity 4-phenyl-2H,3H,4H-naphtho[1,2-b]pyran is more lipophilic (estimated LogP >4.0) [2]. The intermediate LogP of 824429-54-1 places it in a distinct elution window, necessitating specific gradient conditions for resolution from both earlier- and later-eluting impurities [1].

Lipophilicity Chromatographic method development LogP prediction

Purity Specification and Batch-to-Batch Consistency as a Reference Standard

Commercial batches of this compound are supplied with a minimum HPLC purity specification of 98% , with accompanying certificates of analysis (CoA) that include NMR, HPLC, and MS data . In contrast, other dapoxetine impurity reference standards (e.g., dapoxetine N-oxide) are often supplied at 90% purity or lower . A purity discrepancy of ≥8% between impurity standards directly impacts the accuracy of quantitative impurity determination in API assays, as correction factors must be applied for lower-purity standards . The high and well-characterized purity of 824429-54-1 reduces this uncertainty and simplifies method validation.

Reference standard certification HPLC purity analysis Quality control

Hazard Classification and Safe Handling Differentiation for Laboratory Procurement

This compound is classified under GHS07 as harmful/irritant with specific hazard statements: H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . By comparison, dapoxetine hydrochloride API carries a more severe hazard profile, including H301 (toxic if swallowed) and potential reproductive toxicity concerns . The differentiated hazard profile of 824429-54-1 mandates distinct storage, handling, and disposal protocols in analytical laboratories, and its lower acute toxicity simplifies procurement logistics compared to more hazardous impurity standards .

Chemical safety GHS classification Laboratory handling

Optimal Application Scenarios for Procuring 1-(3,4-Dihydro-2H-[1,8]naphthyridin-1-yl)-2,2-dimethyl-propan-1-one (CAS 824429-54-1)


Impurity Profiling and Method Validation for Dapoxetine HCl ANDA/DMF Submissions

This compound is essential as a reference standard for the development and validation of HPLC/LC-MS methods intended to quantify process-related impurities in dapoxetine hydrochloride API and finished tablets [1]. Regulatory filings (e.g., ANDA, DMF) require demonstrated specificity and accuracy for each impurity above the ICH identification threshold (0.1% for a daily dose of 30–60 mg) [1]. The high certified purity (≥98%) and well-characterized physicochemical profile (LogP 2.74) of 824429-54-1 enable precise calibration and recovery experiments, reducing method development time and validation risk [2].

Stability-Indicating Assay Development for Dapoxetine Drug Products

Forced degradation studies of dapoxetine generate multiple degradants; this compound may form under specific stress conditions (e.g., acidic hydrolysis or thermal stress) [1]. Using 824429-54-1 as a marker impurity in stability-indicating methods allows accurate assessment of degradation kinetics and shelf-life prediction [2]. Its intermediate LogP ensures resolvability from both the API and polar degradants in a single gradient run, supporting efficient stability study workflows [2].

Forensic and Counterfeit Drug Analysis

In the detection of counterfeit dapoxetine products, impurity profiling serves as a fingerprint of the manufacturing route [1]. The presence, absence, or relative abundance of 824429-54-1 can distinguish legitimate pharmaceutical-grade dapoxetine from illicit or substandard material [2]. Procuring this reference standard equips forensic laboratories with a critical marker for source attribution and intellectual property enforcement [1].

Synthetic Process Optimization and Quality-by-Design (QbD) Studies

During dapoxetine synthesis optimization, monitoring the formation of 824429-54-1 as a by-product enables chemists to adjust reaction parameters (temperature, solvent, catalyst) to minimize its generation [1]. Integrating this compound into QbD-based control strategies supports the establishment of design space boundaries where this impurity remains below regulatory thresholds, improving process robustness and yield [2].

Quote Request

Request a Quote for 1-(3,4-Dihydro-2H-[1,8]naphthyridin-1-yl)-2,2-dimethyl-propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.